molecular formula C8H16OSe B14472476 2-(Methylselanyl)heptanal CAS No. 66716-98-1

2-(Methylselanyl)heptanal

Cat. No.: B14472476
CAS No.: 66716-98-1
M. Wt: 207.18 g/mol
InChI Key: NAFXFAZYBLSMNR-UHFFFAOYSA-N
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Description

2-(Methylselanyl)heptanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methylselanyl group attached to the second carbon of a heptanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylselanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydroformylation of 1-hexene followed by the introduction of the methylselanyl group. This process requires the use of rhodium-based catalysts and high-pressure conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylselanyl)heptanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols and amines can be used to substitute the methylselanyl group.

Major Products Formed

    Oxidation: 2-(Methylselanyl)heptanoic acid

    Reduction: 2-(Methylselanyl)heptanol

    Substitution: Various substituted heptanal derivatives depending on the nucleophile used

Scientific Research Applications

2-(Methylselanyl)heptanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)heptanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methylselanyl group can also interact with cellular components, potentially affecting redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptanal: A simple aldehyde with a similar carbon chain but lacking the methylselanyl group.

    2-(Methylthio)heptanal: Similar structure but with a sulfur atom instead of selenium.

    2-(Methylselanyl)hexanal: Similar structure but with a shorter carbon chain.

Uniqueness

2-(Methylselanyl)heptanal is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are known for their potential antioxidant and therapeutic effects, making this compound a compound of significant interest in research and industry.

Properties

CAS No.

66716-98-1

Molecular Formula

C8H16OSe

Molecular Weight

207.18 g/mol

IUPAC Name

2-methylselanylheptanal

InChI

InChI=1S/C8H16OSe/c1-3-4-5-6-8(7-9)10-2/h7-8H,3-6H2,1-2H3

InChI Key

NAFXFAZYBLSMNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)[Se]C

Origin of Product

United States

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